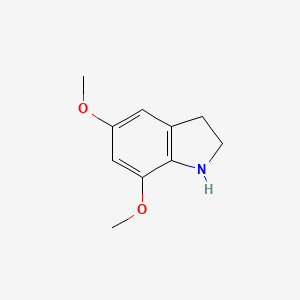

5,7-dimethoxy-2,3-dihydro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-8-5-7-3-4-11-10(7)9(6-8)13-2/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETAQEIOCLJARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)NCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5,7 Dimethoxy 2,3 Dihydro 1h Indole

Foundational Synthetic Pathways to 2,3-Dihydro-1H-indole Core Structures

The construction of the 2,3-dihydro-1H-indole ring system, the foundational scaffold of the target molecule, can be achieved through several established and modified synthetic routes.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a classic reaction for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The standard mechanism involves the formation of a phenylhydrazone, which, after protonation and a slideshare.netslideshare.net-sigmatropic rearrangement, eliminates ammonia (B1221849) to form the aromatic indole. wikipedia.org

To adapt this synthesis for dihydroindole (indoline) systems, the reaction pathway must be intercepted before the final aromatization step. This is typically achieved not by modifying the core Fischer indole cyclization itself, but by subsequent reduction of the resulting indole product. A common strategy involves a two-step procedure where the indole is first formed and then subjected to a reduction process. For instance, a synthetic route might first involve a nitro-group reduction and cyclization to yield the indole ring, which is then further reduced to the corresponding indoline (B122111) derivative. nih.gov This consecutive hydrogenation approach allows for the synthesis of the dihydroindole core from precursors amenable to initial indole formation. nih.gov

The Bischler-Napieralski reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an activated amide-derived intermediate, such as a nitrilium ion. slideshare.netwikipedia.org The effectiveness of this cyclization is enhanced by the presence of electron-donating groups on the aromatic ring. nrochemistry.comjk-sci.com

While primarily used for six-membered dihydroisoquinoline rings, the principles of the Bischler-Napieralski reaction can be conceptually extended to the synthesis of five-membered dihydroindole rings. This would require a different starting material, specifically an N-acyl-arylethylamine, where the cyclization would form a five-membered ring instead of a six-membered one. The success of such a reaction would similarly depend on an activated aromatic ring to facilitate the intramolecular electrophilic substitution. Related reactions like the Pictet-Spengler reaction, which proceeds from a β-arylamine and an aldehyde to form a tetrahydroisoquinoline, also highlight the general strategy of intramolecular cyclization to form fused heterocyclic systems. wikipedia.orgnrochemistry.com

Beyond the classical named reactions, several other cyclization strategies are employed to construct the 2,3-dihydro-1H-indole scaffold.

One prominent method involves the reductive cyclization of a suitably substituted nitroarene. For example, a 2-nitrostyrene derivative can undergo reduction of the nitro group, followed by an intramolecular cyclization to form the indole ring, which can then be further reduced to the dihydroindole. researchgate.net This approach is particularly useful when the desired substitution pattern is established on the precursor molecule.

Modern electrochemical methods also provide a pathway. A metal-free electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines can be used for the synthesis of both indole and indoline derivatives, with the outcome being switchable based on reaction conditions. organic-chemistry.org Another innovative approach begins with a substituted cyclohexane-1,3-dione-2-spirocyclopropane, which undergoes a ring-opening cyclization to form a tetrahydroindol-4(5H)-one that can be subsequently converted to the fully aromatic or dihydro-indole system. core.ac.uk

The table below summarizes these foundational pathways.

Table 1: Summary of Synthetic Pathways to the 2,3-Dihydro-1H-indole Core

| Method | General Description | Key Features | Reference |

|---|---|---|---|

| Modified Fischer Indole Synthesis | Formation of an indole via the classical Fischer reaction, followed by a separate reduction step to the dihydroindole. | Two-step process; relies on effective reduction of the indole C2=C3 double bond. | nih.gov |

| Bischler-Napieralski Type Cyclization | Intramolecular electrophilic cyclization of an N-acyl derivative of an arylethylamine. | Primarily for dihydroisoquinolines, conceptually applicable to dihydroindoles with appropriate precursors. | organic-chemistry.orgwikipedia.orgnrochemistry.com |

| Reductive Cyclization | Reduction of a nitro group on a precursor like a β-nitrostyrene, which initiates an intramolecular cyclization. | Allows for precursor-based control of substitution patterns. | researchgate.net |

| Electrochemical C-H Amination | Intramolecular amination of a 2-vinyl aniline (B41778) derivative to form the heterocyclic ring. | Metal-free; conditions can be tuned to favor either indole or indoline products. | organic-chemistry.org |

| Ring-Opening Cyclization | Conversion of a spirocyclopropane derivative of cyclohexane-1,3-dione into a tetrahydroindolone intermediate. | Provides access to highly substituted indoline systems. | core.ac.uk |

Regioselective Introduction of Methoxy (B1213986) Substituents at Positions 5 and 7

Achieving the specific 5,7-dimethoxy substitution pattern on the dihydroindole ring requires precise control over the regioselectivity of the synthetic methods.

The introduction of substituents onto an existing indole or indoline ring is typically governed by the principles of electrophilic aromatic substitution. The indole nucleus is an electron-rich heterocycle, making it highly reactive towards electrophiles. bhu.ac.in However, this high reactivity can also be a challenge for regioselectivity. In electrophilic substitutions of unsubstituted indoles, the preferred site of attack is the C3 position of the pyrrole (B145914) ring, due to the superior stability of the resulting cationic intermediate. bhu.ac.inic.ac.uk

While methoxy groups are activating, directing subsequent electrophilic attack, the direct di-methoxylation of an unsubstituted indole or indoline scaffold at the 5 and 7 positions is synthetically challenging. The inherent reactivity of the molecule often leads to a mixture of products or substitution at other, more favored positions. researchgate.net For 5,7-dimethoxyindoles themselves, further electrophilic substitution tends to occur at the C3 and C4 positions. researchgate.net Therefore, direct methoxylation is generally not the preferred route for synthesizing 5,7-dimethoxy-2,3-dihydro-1H-indole.

A more efficient and widely used strategy involves precursor design, where the desired 5,7-dimethoxy pattern is established on a benzene-based starting material before the construction of the heterocyclic ring. This approach circumvents the regioselectivity problems associated with direct substitution on the indole nucleus.

A key example of this strategy starts with 3,5-dimethoxybenzaldehyde . This precursor is reacted with nitromethane (B149229) in a refluxing solution to yield 3,5-dimethoxy-β-nitrostyrene. This intermediate is then subjected to a reductive cyclization process, which simultaneously reduces the nitro group and the styrene (B11656) double bond while forming the five-membered ring, ultimately yielding 5,7-dimethoxyindole. researchgate.net The resulting indole can then be reduced to the target this compound.

Another common precursor is 3,5-dimethoxyaniline . This compound, which already possesses the required dimethoxy substitution pattern, can be used in various indole-forming reactions. For example, it can be reacted with 3-chlorobutanone in the presence of sodium bicarbonate and lithium bromide to form a 2,3-dimethyl-4,6-dimethoxy-1H-indole derivative, demonstrating how the aniline serves as the foundation upon which the heterocyclic ring is built. mdpi.com

The table below outlines these precursor-based strategies.

Table 2: Precursor-Based Strategies for 5,7-Dimethoxy Patterning

| Precursor | Synthetic Sequence | Key Advantage | Reference |

|---|---|---|---|

| 3,5-Dimethoxybenzaldehyde | 1. Reaction with nitromethane to form 3,5-dimethoxy-β-nitrostyrene.2. Reductive cyclization to form 5,7-dimethoxyindole.3. Reduction to this compound. | High regiochemical control; commercially available starting material. | researchgate.net |

| 3,5-Dimethoxyaniline | 1. Reaction with a suitable ketone (e.g., 3-chlorobutanone) or other cyclization partner.2. Intramolecular cyclization to form the substituted indole ring.3. Reduction to the dihydroindole if necessary. | Directly incorporates the dimethoxy-substituted aniline moiety into the final product. | mdpi.com |

Derivatization and Functionalization of the this compound Nucleus

The reactivity of the this compound nucleus is characterized by the interplay between the electron-rich aromatic ring and the secondary amine of the dihydro-pyrrole moiety. This allows for a range of derivatization and functionalization reactions, enabling the synthesis of a diverse library of compounds.

N-Alkylation and Acylation Reactions of the Indole Nitrogen

The nitrogen atom of the dihydroindole ring is a primary site for functionalization. Standard N-alkylation and N-acylation reactions can be readily performed to introduce a variety of substituents. These reactions typically proceed under basic conditions to deprotonate the nitrogen, followed by reaction with an appropriate electrophile. For instance, N-methylation can be achieved using reagents like iodomethane (B122720) in the presence of a base such as sodium hydride. nih.gov Acylation reactions, introducing an acyl group, can be carried out using acid chlorides or anhydrides. These modifications can significantly alter the steric and electronic properties of the molecule, influencing its reactivity in subsequent transformations and its biological activity.

Electrophilic and Nucleophilic Substitution Reactions on the Dihydroindole Ring

The benzene (B151609) portion of the this compound ring is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. These groups direct electrophiles primarily to the C4 and C6 positions. However, the reactivity is also influenced by the dihydro-pyrrole ring and any substituents on the nitrogen atom. arkat-usa.org

A notable example of electrophilic substitution is trichloroacetylation . The reaction of an activated indole with trichloroacetyl chloride (Cl₃CCOCl) in a solvent like dichloromethane (B109758) can lead to the introduction of a trichloroacetyl group. nih.govresearchgate.net In a specific study, trichloroacetylation of a related indole derivative occurred exclusively at the C7 position due to the heightened nucleophilic character of this position. nih.govresearchgate.net

Halogenation is another key electrophilic substitution reaction. Reagents like N-bromosuccinimide (NBS) or bromine can be used to introduce bromine atoms onto the aromatic ring. The position of halogenation is dictated by the directing effects of the existing substituents. arkat-usa.org While specific examples for this compound are not detailed in the provided results, the general principles of electrophilic halogenation of activated indoles apply. chim.itacs.org

Nucleophilic substitution reactions are less common on the unsubstituted aromatic ring but can occur on derivatives, such as a halogenated dihydroindole, where the halogen can be displaced by a nucleophile, providing a route for further functionalization.

Formation of Fused-Ring Systems and Polycyclic Derivatives

The this compound nucleus is a versatile platform for the construction of more complex fused-ring systems and polycyclic derivatives. These transformations often involve the functional groups on the dihydroindole core and are crucial for creating novel molecular architectures with diverse biological properties.

Integration with Pyrazole (B372694), Isoxazole (B147169), and Pyrimidine (B1678525) Moieties

The dihydroindole scaffold can be fused with various five- and six-membered heterocyclic rings.

Pyrazole Derivatives: Pyrazole rings can be constructed onto the indole framework through various synthetic strategies. One common method involves the reaction of a diketone or a related precursor with hydrazine (B178648) hydrate. nih.gov For instance, a series of 3,5-diaryl pyrazole derivatives were synthesized from a chromen-4-one precursor and hydrazine hydrate. nih.gov The resulting fused systems, such as indeno[1,2-c]pyrazoles, have been investigated for their biological activities. nih.govmdpi.com

Isoxazole Derivatives: The synthesis of isoxazole-fused systems can be achieved through the reaction of a hydroxylamine (B1172632) derivative with a suitable carbonyl compound or by 1,3-dipolar cycloaddition reactions. researchgate.netmdpi.combohrium.com Research has shown that isoxazole derivatives can be synthesized from chalcones by cyclization with hydroxylamine hydrochloride. researchgate.net The fusion of an isoxazole ring to an indole can lead to compounds with potential xanthine (B1682287) oxidase inhibitory activity. nih.gov

Pyrimidine Derivatives: Pyrimidine rings can be fused to the indole nucleus to create systems like pyrimido[1,2-a]indoles. thieme-connect.de These are often synthesized by reacting a suitable indole derivative with a 1,3-dielectrophilic species. For example, a novel pyrimido[1,2-a]indole (B3349944) derivative was prepared from 1-methoxy-6-nitroindole-3-carbaldehyde. Fused pyrimidine systems are of interest due to their presence in biologically active compounds, including cell cycle inhibitors. google.comresearchgate.net

Synthesis of Thia/Oxadiazole and Schiff Base Derivatives

Thia/Oxadiazole Derivatives: The dihydroindole nucleus can be functionalized to incorporate thiadiazole and oxadiazole rings. These five-membered heterocycles containing sulfur or oxygen, respectively, in addition to nitrogen, are known to be present in various pharmacologically active compounds. The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of diacylhydrazines or from the reaction of hydrazides with carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride. ijper.org Thiadiazole derivatives can be synthesized from thiosemicarbazones. researchgate.net For example, a thiadiazole derivative was synthesized from 4,6-dimethoxy-1H-indole by first reacting it with chloroacetic acid and then with thiosemicarbazide. samipubco.comresearchgate.net

Schiff Base Derivatives: The secondary amine of the dihydroindole can be a site for the formation of Schiff bases, although this is less common than reactions involving an aldehyde or ketone derivative of the indole. More frequently, an indole derivative containing a carbonyl group is condensed with a primary amine to form a Schiff base (an imine). researchgate.netnih.govtandfonline.comresearchgate.net For instance, new Schiff bases have been synthesized by the condensation of 5-substituted isatins (indole-2,3-diones) with various diamines. tandfonline.comresearchgate.net These Schiff bases can then serve as intermediates for the synthesis of other heterocyclic systems. samipubco.comresearchgate.net

Benzodiazepine (B76468) and Benzoxazepine Fused Analogues

The fusion of a seven-membered ring, such as a benzodiazepine or benzoxazepine ring, to the indole core results in complex polycyclic structures with significant medicinal interest. nih.govmdpi.com

Benzodiazepine Analogues: Indole-fused benzodiazepines can be synthesized through multi-step sequences. One approach involves the functionalization of the indole ring, for example, through acylation, followed by reaction with a suitable amine precursor and subsequent cyclization to form the seven-membered diazepine (B8756704) ring. nih.govmdpi.com

Benzoxazepine Analogues: Similarly, benzoxazepine-fused indoles can be prepared. The synthesis often involves the reaction of a functionalized indole with a halo-ester followed by cyclization. nih.govmdpi.com Research into the synthesis of indole-fused benzoxazepines has been driven by the pharmacological importance of both the indole and benzoxazepine scaffolds. nih.govmdpi.comacs.org

Indolo[2,3-b]carbazole (B11864400) Construction

The indolo[2,3-b]carbazole skeleton is a significant pharmacophore found in various biologically active natural products and synthetic compounds. The strategic placement of methoxy groups in this compound makes it an important precursor for the synthesis of these complex structures.

One notable approach involves the cyclodehydrogenation of diarylamines, which is considered a versatile method for carbazole (B46965) synthesis. researchgate.net Specifically, 2,2'-bis(indolyl)arylmethanes can be converted to 5,7-dihydroindolo[2,3-b]carbazoles. researchgate.net This transformation highlights the utility of dimethoxy-substituted indoles in creating the core structure of indolo[2,3-b]carbazoles.

Furthermore, the reactivity of 5,7-dimethoxyindoles allows for the introduction of various substituents, which can then be elaborated into the fused carbazole system. For instance, the double nitration of 5,11-dialkyl-5,11-dihydroindolo[3,2-b]carbazoles can lead to 2,8-dinitro or 6,12-dinitro derivatives, showcasing the ability to functionalize the carbazole core. grafiati.com Subsequent reduction of these nitro derivatives can yield the corresponding amino-substituted indolo[2,3-b]carbazoles. grafiati.com These transformations underscore the importance of the substitution pattern on the starting indole in directing the final structure of the polycyclic product.

Kinetically blocked derivatives of indolo[2,3-b]carbazole have been synthesized and studied for their unique electronic properties, such as singlet biradical character. rsc.org The synthesis of these specialized molecules often relies on precursors that can be derived from functionalized indoles like this compound.

Multi-Component Reactions (e.g., Interrupted Ugi Reactions) for Advanced Indole Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. rug.nl The Ugi reaction, a well-known MCR, and its variations have been employed to synthesize a variety of heterocyclic compounds.

An "interrupted" Ugi reaction strategy has been developed for the synthesis of diverse indole derivatives. In this approach, the indole nucleus acts as an internal nucleophile, intercepting a nascent nitrilium ion intermediate of the classical Ugi reaction. unimi.it This has been successfully applied to the one-pot synthesis of heteroarylogous 1H-indole-3-carboxamidines starting from N-alkyl-N-(1H-indol-2-ylmethyl)amines, isocyanides, and carbonyl compounds. unimi.it

While direct examples utilizing this compound in interrupted Ugi reactions are not explicitly detailed in the provided context, the general principle is applicable. For instance, a novel MCR involving indoles and formyl furochromone has been described for the synthesis of indole derivatives. globalresearchonline.net Another example is the multicomponent reaction between isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne to produce complex dihydropyrrolo[2,1-a]isoquinolines. acs.org These examples demonstrate the versatility of indoles in MCRs.

The Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed cyclization has been used to create tetracyclic indolo[3,2-c]quinolinones. rug.nlacs.org This tandem approach allows for the generation of highly diverse analogues from commercially available building blocks in just two steps. rug.nl The reaction is compatible with a range of substituted anilines, aldehydes/ketones, isocyanides, and indole-2-carboxylic acids. rug.nlacs.org

The following table summarizes the types of advanced indole derivatives synthesized through multi-component reactions:

| Reaction Type | Starting Materials | Product Class | Reference |

| Interrupted Ugi Reaction | N-alkyl-N-(1H-indol-2-ylmethyl)amines, isocyanides, carbonyl compounds | Heteroarylogous 1H-indole-3-carboxamidines | unimi.it |

| Ugi-4CR / Pd-catalyzed Cyclization | Indole-2-carboxylic acid, aniline, aldehyde/ketone, isocyanide | Indolo[3,2-c]quinolinones | rug.nlacs.org |

| Aza-Friedel-Crafts Reaction | Indole derivatives, aldehyde, tertiary aromatic amines | 3-Diarylmethyl indoles | globalresearchonline.net |

| Isatin-based MCR | Isatin, tetrahydroisoquinoline, terminal alkyne | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides | acs.org |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of indole synthesis, this translates to developing more environmentally friendly and efficient methods.

One key aspect of green chemistry is the use of safer solvents. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) is presented as a viable, greener alternative to dichloromethane (DCM) for various reactions and extractions due to its lower health and environmental concerns. acs.org It is also easier to dry and recover. acs.org

Catalysis plays a crucial role in sustainable synthesis. Molecular iodine has been shown to be an effective catalyst for the synthesis of 3,3'-bis(indolyl)methanes, which are precursors to indolo[2,3-b]carbazoles. researchgate.net Iodine is an inexpensive and environmentally benign catalyst.

C-H activation has emerged as a powerful strategy that enhances atom and step economy by avoiding the need for pre-functionalized starting materials. acs.org This approach has been applied to the synthesis of various heterocyclic compounds. While a direct application to this compound synthesis is not specified, the principle represents a significant avenue for greening indole synthesis in general.

The development of one-pot and tandem reactions, such as the MCRs discussed previously, is inherently a green chemistry approach as it reduces the number of separate reaction and purification steps, thereby minimizing solvent waste and energy consumption. rsc.orgrsc.org For instance, the one-pot synthesis of 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones via selective cyclization in polyphosphoric acid is a high-yielding method that simplifies the synthetic process. sci-hub.se

The following table outlines some green chemistry approaches relevant to indole synthesis:

| Green Chemistry Approach | Description | Example/Application | Reference |

| Use of Greener Solvents | Replacing hazardous solvents like DCM with more sustainable alternatives. | 2-Methyltetrahydrofuran (2-MeTHF) as a replacement for DCM. | acs.org |

| Benign Catalysis | Employing environmentally friendly catalysts. | Molecular iodine for the synthesis of 3,3'-bis(indolyl)methanes. | researchgate.net |

| C-H Activation | Direct functionalization of C-H bonds to improve atom and step economy. | A powerful tool for introducing new C-C or C-heteroatom bonds without pre-installed functional groups. | acs.org |

| One-Pot/Tandem Reactions | Combining multiple reaction steps into a single operation to reduce waste and energy. | Multi-component reactions for the synthesis of complex indole derivatives. | rug.nlrsc.orgrsc.org |

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the provided outline focusing solely on this specific compound. The required research findings, including specific NMR chemical shifts, 2D NMR correlations, IR and Raman vibrational modes, precise molecular formula confirmation by HRMS, and X-ray crystallographic data for this compound, are not present in the available search results. Any attempt to generate the requested content would necessitate using data from different molecules, which would violate the core instructions of the request.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Definitive Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Specific data not available. This section would typically present tables of experimentally determined or computationally calculated bond lengths (in Ångströms, Å) and bond angles (in degrees, °) for the 5,7-dimethoxy-2,3-dihydro-1H-indole molecule. Key dihedral angles that define the molecule's three-dimensional shape would also be detailed.

Analysis of Molecular Planarity and Conformational Dynamics (e.g., Puckering Coordinates)

Specific data not available. This analysis would involve examining the planarity of the fused ring system. For the five-membered dihydro-indole ring, which is non-aromatic, conformational dynamics such as puckering would be analyzed. Puckering coordinates (e.g., Cremer-Pople parameters) would quantify the exact conformation (e.g., envelope or twist) of this ring.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., π-Stacking, Hydrogen Bonding)

Specific data not available. This section would describe how molecules of this compound arrange themselves in a crystal lattice. It would detail any present intermolecular forces, such as hydrogen bonding involving the N-H group, and potential π-stacking interactions between the aromatic rings. The distances and geometries of these interactions would be quantified.

Computational and Theoretical Studies of 5,7 Dimethoxy 2,3 Dihydro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular geometry, and the energies associated with different molecular states.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govresearchgate.net This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy on the potential energy surface. For 5,7-dimethoxy-2,3-dihydro-1H-indole, DFT calculations, likely using a functional like B3LYP and a basis set such as 6-311G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. nih.govbohrium.com

These calculations would also provide the total electronic energy of the molecule, a critical parameter for comparing its stability against other isomers or related compounds. For instance, in studies of other indole (B1671886) derivatives, DFT has been successfully used to obtain optimized geometries and total energies, which are crucial for understanding their chemical behavior. mdpi.commdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C4-C5 | ~1.39 Å |

| Bond Length | C7-N1 | ~1.38 Å |

| Bond Length | C8-C9 | ~1.54 Å |

| Bond Angle | C4-C5-C6 | ~120° |

| Bond Angle | C7a-N1-C2 | ~109° |

| Dihedral Angle | C4-C5-C6-C7 | ~0° |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Orbital Analysis and Frontier Orbital Theory for Reaction Pathways

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a distinct energy level. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals and are key to understanding a molecule's reactivity. nih.govimperial.ac.uk

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller gap generally suggests higher reactivity. For this compound, the electron-donating methoxy (B1213986) groups are expected to raise the HOMO energy level, making the aromatic ring susceptible to electrophilic attack.

Frontier orbital theory utilizes the shapes and energies of the HOMO and LUMO to predict the most likely pathways for chemical reactions. imperial.ac.uk By analyzing the distribution of these orbitals across the molecule, chemists can identify the atoms most likely to be involved in a reaction. For example, in electrophilic aromatic substitution, the reaction is expected to occur at the carbon atom with the highest HOMO density.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -5.8 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.0 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations would be particularly useful for understanding the conformational flexibility of the dihydroindole ring and the rotation of the methoxy groups. These simulations can reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the molecule's structure and dynamics. nih.gov The presence of a solvent can influence the conformational preferences and the accessibility of different parts of the molecule to reactants. By running simulations in different solvents, one can gain a deeper understanding of how the environment affects the behavior of this compound. Studies on other molecules have shown that MD simulations are invaluable for assessing the stability of ligand-protein complexes and understanding conformational changes. mdpi.commdpi.com

In Silico Reactivity Predictions and Mechanistic Elucidation of Transformations

Computational methods can be used to predict the reactivity of a molecule and to elucidate the mechanisms of its chemical transformations. In silico tools can calculate various reactivity descriptors derived from the electronic structure, such as electrostatic potential maps and Fukui functions. These descriptors help identify the most reactive sites for electrophilic and nucleophilic attacks. researchgate.net

For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy groups and on the aromatic ring, particularly at the positions ortho and para to the methoxy groups.

Computational studies can also model the entire reaction pathway of a transformation, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed mechanistic understanding of how the molecule is transformed.

Hirshfeld Surface Analysis and Charge Distribution Studies for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. dergipark.org.trscirp.orgnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions, such as C-H···π stacking and potential weak hydrogen bonds involving the methoxy groups and the N-H group of the indole ring. Charge distribution studies, often performed in conjunction with Hirshfeld analysis, provide further insight into the electrostatic nature of these interactions. researchgate.net

Biological Activity Profiles of 5,7 Dimethoxy 2,3 Dihydro 1h Indole and Its Analogs: in Vitro Investigations

Antimicrobial Efficacy and Mechanisms of Actionsamipubco.comresearchgate.net

Indole (B1671886) derivatives are recognized for their broad-spectrum antimicrobial effects. researchgate.net The functionalization of the indole ring system has led to the development of compounds with significant activity against various microbial pathogens. samipubco.com

Derivatives of dimethoxy-substituted indoles have shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, novel heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole have been synthesized and evaluated for their antibacterial properties. samipubco.comresearchgate.net Studies have shown that certain indole derivatives exhibit notable zones of inhibition against bacterial species. For example, some indole-fused benzoxazepine/benzodiazepine (B76468) heterocycles have demonstrated good antibacterial activity against S. aureus, with zones of inhibition ranging from 17 to 21 mm. nih.gov

In a study involving Murrayaquinone A, a carbazoloquinone alkaloid, and its synthetic analog 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, antibacterial activity was observed against Staphylococcus aureus and Escherichia coli. nih.gov Both compounds exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Staphylococcus aureus. nih.gov Another study highlighted that N-benzyl indole derivatives containing halogen atoms showed potent antibacterial activities against a panel of ESKAPE pathogens and MRSA strains, with MICs ranging from 2 to 16 µg/mL. nih.gov

Furthermore, some 3-substituted indole-2-one derivatives were found to be effective against Acinetobacter baumannii, Salmonella enterica, and MRSA at a concentration of 125 µg/L. dergipark.org.tr The strategic placement of substituents on the indole ring, such as at positions 5 and 7, has been noted to influence their biological activity. nih.gov

| Compound/Analog | Bacterial Strain | Activity (Zone of Inhibition/MIC) |

|---|---|---|

| Indole-fused benzoxazepine/benzodiazepine | S. aureus | 17-21 mm ZOI nih.gov |

| Murrayaquinone A | S. aureus | 50 µg/mL MIC nih.gov |

| Murrayaquinone A | E. coli | Active nih.gov |

| 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | S. aureus | 50 µg/mL MIC nih.gov |

| N-benzyl indole derivatives (halogenated) | ESKAPE strains & MRSA | 2-16 µg/mL MIC nih.gov |

| 3-substituted indole-2-one derivatives | A. baumannii, S. enterica, MRSA | 125 µg/L MIC dergipark.org.tr |

The antifungal properties of indole derivatives have also been a subject of investigation. 1H-indole-4,7-diones, for instance, have been reported as potent inhibitors of various fungi, including Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net The structure-activity relationship of these compounds indicates that substitutions on the indole ring are crucial for their antifungal efficacy. researchgate.net

One study found that certain 1H-indole-4,7-dione derivatives exhibited potent antifungal activity with MICs ranging from 0.8 to 100 μg/mL. researchgate.net Another research highlighted that some spirooxoindoles derived from isatin (B1672199) showed moderate to good activity against several fungal strains. dergipark.org.tr

| Compound/Analog | Fungal Strain | Activity (MIC) |

|---|---|---|

| 1H-indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Potent inhibitors researchgate.net |

| 5,6-bis(arylthio)-1H-indole-4,7-diones | Candida tropicalis | 1.6-100 µg/mL researchgate.net |

| Spiro-4-thiazolidinones from 5-Fluoro/5-iodo indole-2,3-dione | Various fungi | Potent activity dergipark.org.tr |

The antimicrobial mechanisms of indole derivatives are diverse. One of the key targets for these compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. scispace.comnih.gov By inhibiting this enzyme, indole analogs can effectively halt bacterial growth. Molecular docking studies have supported the interaction between indole derivatives and the binding sites of DNA gyrase. dergipark.org.trthieme-connect.com

For example, 4-hydroxy-2-pyridones containing an indole scaffold have been identified as inhibitors of both DNA gyrase and topoisomerase IV. nih.gov In silico studies of certain benzofuran (B130515) derivatives, which share structural similarities with indoles, have also suggested DNA gyrase B as a potential target. ekb.eg The binding affinity of these compounds to the enzyme's active site is a critical determinant of their inhibitory potential.

Antineoplastic Potential and Cell Cycle Modulationresearchgate.netresearchgate.net

Indole-containing compounds are prominent in cancer research, with many exhibiting significant antitumor properties. researchgate.netresearchgate.net They can influence various cellular processes, including proliferation, cell cycle progression, and apoptosis. researchgate.netgoogle.com

A wide range of indole derivatives have demonstrated cytotoxic activity against various human cancer cell lines. For instance, novel 5,6,7-trimethoxy quinolines, which are structurally related to dimethoxy indoles, have shown cytotoxic effects with IC50 values ranging from 5.02 to 35.75 μM against A2780, A2780/RCIS, MCF-7, and MCF-7/MX cancer cells. nih.gov Similarly, new 4,6-dimethoxy-1H-indole derivatives have been synthesized and found to be active against the MCF-7 breast cancer cell line, with some derivatives showing IC50 values between 31.06 and 51.23 µg/mL. samipubco.comresearchgate.net

Another study on indole C5-O-substituted seco-cyclopropylindole (seco-CI) compounds revealed cytotoxic activity against COLO 205, SK-MEL-2, A549, and JEG-3 human cancer cell lines. mdpi.com Specifically, a C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI derivative showed an IC50 of 0.374 µM against the COLO 205 cell line. mdpi.com

The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells and thus their viability. nih.gov

| Compound/Analog | Cancer Cell Line | IC50 Value |

|---|---|---|

| 5,6,7-trimethoxy quinoline (B57606) (7e) | A2780 | 5.02 µM nih.gov |

| 5,6,7-trimethoxy quinoline (7f) | A2780 | 6.15 µM nih.gov |

| 4,6-dimethoxy-1H-indole derivative (R3) | MCF-7 | 31.06 µg/mL samipubco.comresearchgate.net |

| 4,6-dimethoxy-1H-indole derivative (R6) | MCF-7 | 33.66 µg/mL samipubco.comresearchgate.net |

| C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | COLO 205 | 0.374 µM mdpi.com |

| C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | SK-MEL-2 | 0.374 µM mdpi.com |

| C5-Hydroxy-1H-indol-2-ylcarbonyl-seco-CI (1) | A-549 | 0.629 µM mdpi.com |

A key mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is often characterized by morphological changes, DNA fragmentation, and the activation of caspases. nih.gov

Studies have shown that certain indole analogs can trigger apoptosis in a concentration-dependent manner. For example, a 5,6,7-trimethoxy quinoline derivative was found to induce apoptosis in A2780 cancer cells, as confirmed by Annexin V binding staining. nih.gov This compound was also shown to disrupt the microtubule network and arrest cells in the G2/M phase of the cell cycle. nih.gov

Similarly, 5,7-dimethoxycoumarin, a related compound, was found to reduce cell proliferation in melanoma cell lines by blocking the cell cycle in the G0/G1 phase. nih.gov The induction of apoptosis by indole derivatives can be mediated through various pathways, including the modulation of Bcl-2 family proteins, which are key regulators of apoptosis. mdpi.comacs.org For instance, some indole derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. mdpi.com

Modulation of Intracellular Signaling Pathways Associated with Cell Survival and Proliferation

Derivatives of 5,7-dimethoxy-2,3-dihydro-1H-indole have been investigated for their impact on signaling pathways crucial for cancer cell survival and growth. The indole nucleus is a key structural feature in many compounds that modulate these pathways. nih.gov Notably, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently hyperactivated in various cancers, is a primary target. nih.govnih.gov

Activation of AKT through phosphorylation is a critical step in this pathway, leading to the phosphorylation of numerous downstream targets that promote cell survival and proliferation. nih.gov Studies on oxindole (B195798) derivatives, which share a structural resemblance to dihydroindoles, have demonstrated their ability to inhibit the phosphorylation of AKT. nih.gov For instance, a series of 2-oxindole derivatives were shown to inhibit AKT phosphorylation in human non-small cell lung cancer (NSCLC) cells, leading to cell cycle arrest and apoptosis. nih.gov

The mechanism often involves the induction of apoptosis through the modulation of proteins in the Bcl-2 family, which are key regulators of programmed cell death. nih.gov The structural features of these indole analogs, including the pattern of substitution on the indole ring, play a significant role in their biological activity.

Inhibition of Specific Oncogenic Molecular Targets (e.g., AKT, Tubulin, Tyrosine Kinases)

The this compound scaffold and its analogs have shown promise as inhibitors of several key oncogenic molecular targets, including AKT, tubulin, and various tyrosine kinases.

AKT Inhibition: As a central node in cell survival signaling, AKT is a prime target for cancer therapy. plos.org Analogs of this compound have been designed as ATP-competitive inhibitors of AKT kinases (AKT1, 2, and 3). plos.org Treatment of cancer cells with these inhibitors leads to a decrease in the phosphorylation of downstream AKT substrates, such as GSK-3β and FOXO transcription factors, ultimately inhibiting cell proliferation and inducing apoptosis. nih.govplos.org For example, certain 2-oxindole derivatives have been shown to effectively inhibit AKT phosphorylation and induce apoptosis in human non-small cell lung cancer cells. nih.gov

Tubulin Inhibition: Microtubules, which are dynamic polymers of αβ-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. mdpi.comencyclopedia.pub Various indole derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. mdpi.comencyclopedia.pub This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. encyclopedia.pubnih.gov Dihydro-1H-indene derivatives, which are structurally related to dihydroindoles, have been designed as tubulin polymerization inhibitors. nih.gov One such derivative, with a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, exhibited potent antiproliferative activity against several cancer cell lines with IC50 values in the nanomolar range. nih.gov

Tyrosine Kinase Inhibition: Aberrant tyrosine kinase activity is a hallmark of many cancers. nih.gov The this compound scaffold has been utilized as a core structure for the development of novel kinase inhibitors. nih.gov These compounds are designed to form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov For example, derivatives of 5-aryl-pyrrolo[2,3-d]pyrimidines have been shown to be potent inhibitors of the tyrosine kinase c-Src. researchgate.net Furthermore, indenopyrazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer. mdpi.com

Table 1: In Vitro Inhibitory Activity of Selected Indole Analogs on Oncogenic Targets

| Compound Class | Target | Specific Analog Example | Activity (IC50) | Cell Line | Reference |

|---|---|---|---|---|---|

| Dihydro-1H-indene | Tubulin Polymerization | Compound 12d | 0.028-0.087 µM | Various Cancer Lines | nih.gov |

| 2-Aryl-4-amide-quinoline | Tubulin Polymerization | G13 | 13.5 µM | MDA-MB-231 | nih.gov |

| Indenopyrazole | EGFR Tyrosine Kinase | Compound 4 | 17.58 µM | A549 | mdpi.com |

| 2-Oxindole | AKT Phosphorylation | OXID derivative 1a | Not specified | A549 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | c-Src Tyrosine Kinase | Not specified | Not specified | Not specified | researchgate.net |

Anti-Inflammatory and Analgesic Properties

Indole derivatives, including those related to this compound, have demonstrated significant anti-inflammatory and analgesic properties in various in vitro studies. google.comscielo.br These activities are often attributed to their ability to modulate key inflammatory mediators and pathways.

In Vitro Modulation of Inflammatory Mediators (e.g., Cyclooxygenases, Lipoxygenases)

The anti-inflammatory effects of indole-related compounds are partly due to their inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

One study on a phenanthraquinone isolated from yam, which shares some structural similarities with multi-ring indole systems, demonstrated potent dual inhibition of COX-2 and 5-LOX. nih.gov This compound, 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone, inhibited COX-2 and 5-LOX with IC50 values of 0.08 µM and 0.032 µM, respectively. nih.gov This dual inhibition is a desirable characteristic for an anti-inflammatory agent as it can block multiple inflammatory pathways. Furthermore, some indole-based chalconoids have been reported as tubulin-targeting anti-cancer agents with potential anti-inflammatory activity. encyclopedia.pub

Evaluation of In Vitro Analgesic Effects

The analgesic potential of indole derivatives has also been explored. A study on a synthetic analog of isoquinoline (B145761) alkaloids, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has a dimethoxy-substituted ring system, showed pronounced analgesic activity. biomedpharmajournal.org In an in vivo model, this compound exhibited analgesic effects at a dose of 0.5 mg/kg that was twice as potent as metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org While this was an in vivo study, it suggests the potential for related compounds to have analgesic effects that could be investigated in vitro. Additionally, novel oxadiazolyl-2-oxoindolinylidene propane (B168953) hydrazide derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing promising results. scielo.br

Antiviral Activities and Viral Enzyme Inhibition

The indole scaffold is a privileged structure in medicinal chemistry and has been the basis for the development of numerous antiviral agents. nih.govresearchgate.net Analogs of this compound have been investigated for their ability to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govnih.govnih.gov

In Vitro Inhibition of Viral Replication (e.g., HIV, HCV)

HIV Inhibition: Several indole derivatives have shown potent anti-HIV activity by targeting different stages of the viral life cycle. nih.govnih.gov One notable example is the development of azaindole derivatives as HIV-1 attachment inhibitors. nih.gov A compound from this class, 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), which features a 4,7-dimethoxy substitution pattern, has demonstrated antiviral activity in HIV-1-infected subjects. nih.gov Other indole derivatives have been developed as HIV-1 integrase inhibitors, a key enzyme for viral replication. nih.govacs.org For instance, 4-[1-(4-fluorobenzyl)-5,7-dimethoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid was found to be a potent HIV integrase inhibitor with an activity of 6 nM. nih.gov

HCV Inhibition: Indole derivatives have also been explored as inhibitors of HCV replication. nih.govopenmedicinalchemistryjournal.com Some compounds have been shown to inhibit the replication of both the positive and negative strands of HCV RNA at low concentrations. openmedicinalchemistryjournal.com While specific data on this compound is limited, the broader class of indole derivatives shows promise. For example, some indole-3-carboxylate (B1236618) derivatives have exhibited strong anti-HCV effects. nih.gov

Table 2: In Vitro Antiviral Activity of Selected Indole Analogs

| Compound | Virus | Target | Activity | Reference |

|---|---|---|---|---|

| BMS-488043 | HIV-1 | Attachment | Reduced viremia in clinical study | nih.gov |

| 4-[1-(4-fluorobenzyl)-5,7-dimethoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid | HIV-1 | Integrase | 6 nM | nih.gov |

| Indole-3-carboxylate derivatives | HCV | Entry and Replication | Strong anti-HCV effects | nih.gov |

| Thiophene-2-carboxamide derivatives | HCV | RNA replication | 0.08-0.36 µg/mL | openmedicinalchemistryjournal.com |

Targeting Specific Viral Enzymes (e.g., Reverse Transcriptase, NS5B Polymerase)

The indole scaffold is a crucial component in the development of antiviral agents due to its ability to mimic peptide structures and bind to various viral enzymes. nih.gov Indole derivatives have been investigated for their potential to inhibit key enzymes in viral replication, such as reverse transcriptase and NS5B polymerase.

One area of focus has been on inhibitors of HIV reverse transcriptase. Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), features an indole core and is used in the treatment of HIV-1. nih.gov Research into other indole-containing compounds has shown that specific substitutions on the indole ring can significantly impact antiviral potency. For instance, a 5,7-dimethoxy-substituted indole derivative demonstrated potent inhibition of HIV integrase, another critical enzyme for viral replication, with activity comparable to the FDA-approved drug raltegravir (B610414). nih.gov

In the context of the Hepatitis C virus (HCV), the NS5B polymerase is a primary target for antiviral therapy. Studies have identified indole derivatives as inhibitors of this enzyme. researchgate.net Specifically, certain carbazole (B46965) derivatives, which contain an indole-like structure, have shown inhibitory activity against the HCV NS5B polymerase. nih.gov The substitution pattern on the aromatic rings of these compounds was found to be crucial for their inhibitory potency. nih.gov

While direct studies on this compound's activity against reverse transcriptase or NS5B polymerase are not extensively detailed in the provided results, the broader research on dimethoxy-indole and dihydro-indole analogs highlights the potential of this structural motif. For example, some carbazole derivatives have been shown to inhibit HIV-1 reverse transcriptase, though their mechanism may target other stages of the viral life cycle as well. nih.gov

| Compound/Analog | Viral Target | Observed Activity |

| Delavirdine | HIV-1 Reverse Transcriptase | NNRTI used in HAART nih.gov |

| 5,7-dimethoxy-indole derivative | HIV Integrase | Potent inhibition (6 nM), comparable to raltegravir nih.gov |

| Carbazole derivatives | HCV NS5B Polymerase | Inhibitory activity, with potency dependent on substitution nih.gov |

| Carbazole derivatives | HIV-1 Reverse Transcriptase | Some derivatives show inhibitory activity nih.gov |

Neuropharmacological Effects

Indole derivatives have been a significant area of research for their potential as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for managing symptoms of neurological disorders like Alzheimer's disease. heraldopenaccess.us The inhibition of AChE helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. heraldopenaccess.us

Several studies have highlighted the anticholinesterase potential of various indole-based compounds. researchgate.netmdpi.comresearchgate.net For instance, certain synthetic indole derivatives have demonstrated notable AChE inhibitory activity, with some being more potent than the standard drug rivastigmine. heraldopenaccess.us The structure of the indole core and the nature of its substituents play a critical role in determining the inhibitory potency.

Analogs of the well-known AChE inhibitor tacrine, which also contains a heterocyclic structure, have been synthesized and evaluated. For example, 7-methoxytacrine (7-MEOTA) was developed as a less toxic analog of tacrine. nih.gov Further modifications to the 7-MEOTA structure led to compounds with even greater potency against human AChE. nih.gov

Specifically, hybrids of donepezil (B133215), another prominent AChE inhibitor, which incorporates a 5,6-dimethoxy-2,3-dihydroinden-1-one moiety, have been synthesized. nih.govkau.edu.sa These hybrids, combining the structural features of donepezil and tacrine, have shown highly potent inhibition of human AChE. nih.gov This suggests that the dimethoxy substitution pattern, similar to that in this compound, can be favorable for anticholinesterase activity.

While direct data on the anticholinesterase activity of this compound is limited in the provided results, the consistent findings with structurally related dimethoxy-indole and dihydro-indole derivatives strongly suggest its potential as an AChE inhibitor.

| Compound/Analog | Enzyme Target | Inhibitory Activity (IC50) |

| Chalcone derivative | AChE | 210 nM heraldopenaccess.us |

| 1-[3-Methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone | AChE | 157300 nM heraldopenaccess.us |

| 1H-benzimidazole derivative | AChE | 130 nM heraldopenaccess.us |

| Heptylene-linked bis-tacrine | rat brain AChE | 0.2 nM heraldopenaccess.us |

| Donepezil-tacrine hybrids | human AChE | Highly potent inhibition nih.gov |

The indole nucleus is a common feature in many compounds that interact with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors. mdpi.com The structural similarity of indole to the neurotransmitter serotonin allows these compounds to bind to and modulate the activity of 5-HT receptors.

Different subtypes of 5-HT receptors, such as 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7, are involved in a wide range of physiological and pathological processes. nih.gov The interaction of indole derivatives with these receptors can lead to various neuropharmacological effects. For example, agonists of the 5-HT2A receptor are known to have psychedelic effects, while antagonists at this receptor can have antipsychotic properties. wikipedia.orgbiorxiv.org

Specific indole derivatives have been designed to target particular 5-HT receptor subtypes with high affinity and selectivity. For instance, compounds with a pyrazino[1,2-a]indole (B3349936) scaffold have been developed as selective 5-HT2c receptor agonists. mdpi.com Furthermore, various substituted indoles have been identified as agonists or antagonists for different 5-HT receptors, highlighting the tunability of their pharmacological profiles through chemical modification. wikipedia.org

While the direct interaction profile of this compound with specific neurotransmitter receptors is not explicitly detailed in the provided search results, the extensive literature on the interaction of indole analogs with serotonin receptors suggests that it could also exhibit affinity for these targets. The presence of methoxy (B1213986) groups on the benzene (B151609) ring can influence the electronic properties and steric bulk of the molecule, which in turn can affect its binding affinity and selectivity for different receptor subtypes.

| Compound/Analog Class | Neurotransmitter Receptor Target | Observed Interaction |

| Pyrazino[1,2-a]indole derivatives | 5-HT2c Receptor | Agonist activity mdpi.com |

| Substituted tryptamines | 5-HT2A Receptor | Agonist activity wikipedia.org |

| Substituted phenethylamines | 5-HT2A Receptor | Agonist activity wikipedia.org |

| Various indole derivatives | 5-HT Receptor Subtypes | Agonist or antagonist activity depending on structure mdpi.comwikipedia.org |

Antioxidant Activity and Reactive Oxygen Species Scavenging

Indole derivatives are recognized for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). nih.govpensoft.net Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage by donating a hydrogen atom or an electron to neutralize free radicals.

The antioxidant capacity of indole-containing compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. nih.gov Several studies have demonstrated that synthetic indole derivatives exhibit significant antioxidant activity in these assays. researchgate.netpensoft.net

The presence of electron-donating groups, such as methoxy groups, on the indole ring is generally associated with enhanced antioxidant activity. These groups can increase the electron density on the indole nucleus, making it more susceptible to donating a hydrogen atom to a free radical. For instance, benzimidazole-2-thione derivatives containing vanillin (B372448) and syringaldehyde (B56468) residues, which have methoxy groups, have shown improved in vitro antioxidant activity. researchgate.net

While direct experimental data for this compound is not provided, the known antioxidant properties of other dimethoxy-substituted heterocyclic compounds suggest that it would likely possess ROS scavenging capabilities. nih.govresearchgate.net The dihydro-indole structure may also influence its antioxidant potential compared to the fully aromatic indole.

| Assay | Principle | Relevance to Antioxidant Activity |

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. | A common and reliable method to assess the free radical scavenging capacity of antioxidants. |

| ABTS Radical Cation Scavenging | Measures the ability of a compound to scavenge the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color. | A versatile assay that can be used for both hydrophilic and lipophilic antioxidants. nih.gov |

| Ferrous Iron Induced Lecithin Damage | Evaluates the protective effect of a compound against oxidative damage to lipids (lecithin) induced by ferrous iron. researchgate.net | Assesses the ability of an antioxidant to prevent lipid peroxidation, a key process in cellular damage. researchgate.net |

Other Investigated In Vitro Biological Activities (e.g., Antidiabetic, Antihypertensive, Antitubercular)

The versatile indole scaffold has been explored for a wide range of other in vitro biological activities beyond those previously mentioned. These include potential applications as antidiabetic, antihypertensive, and antitubercular agents.

Antidiabetic Activity: Indole derivatives have shown promise as potential antidiabetic agents. researchgate.net Some synthetic indole derivatives have been investigated for their ability to sensitize insulin (B600854) and lower glucose levels. researchgate.net For example, pyrazoline derivatives, which can be synthesized from chalcones containing an indole moiety, have exhibited antidiabetic properties. mdpi.com

Antihypertensive Activity: The indole nucleus is present in several compounds with antihypertensive properties. researchgate.net For instance, Pindolol, an indole derivative, is used for the treatment of hypertension. sci-hub.se Synthetic pyrazoline derivatives have also been reported to possess antihypertensive activity. mdpi.com

Antitubercular Activity: Indole and its derivatives have been extensively studied for their antitubercular potential. researchgate.netmdpi.com Numerous synthetic indole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. sci-hub.se Chalcones bearing an indole moiety and their subsequent heterocyclic hybrids have shown inhibitory effects against this bacterium. mdpi.com

The broad spectrum of biological activities associated with the indole core underscores its importance as a privileged structure in medicinal chemistry. sci-hub.se The specific substitution pattern on the indole ring, including the presence of methoxy groups as in this compound, can significantly modulate these activities.

| Biological Activity | Example of Indole-based Compound/Analog | Observed Effect |

| Antidiabetic | Pyrazoline derivatives | Potential to lower glucose levels mdpi.com |

| Antihypertensive | Pindolol | Used in the treatment of hypertension sci-hub.se |

| Antitubercular | Chalcone-indole hybrids | Inhibitory activity against Mycobacterium tuberculosis mdpi.com |

| Anti-inflammatory | Indole functionalized oxadiazoles | Anti-inflammatory properties equivalent to reference drugs |

| Anticancer | Indole derivatives | Inhibition of tumor cell growth |

Structure Activity Relationship Sar Investigations of 5,7 Dimethoxy 2,3 Dihydro 1h Indole Derivatives

Correlating Specific Structural Motifs with Biological Potency

The biological potency of derivatives of 5,7-dimethoxy-2,3-dihydro-1H-indole is intricately linked to their structural features. Key modifications, including the positioning and number of methoxy (B1213986) groups, the saturation of the pyrrole (B145914) ring, and substitutions at various positions, all play a significant role in determining the pharmacological outcome.

The presence and placement of methoxy groups on the indole (B1671886) or indoline (B122111) ring are critical determinants of biological activity. These groups, being electron-donating, can modulate the electronic environment of the aromatic system and provide potential hydrogen bond acceptor sites, thereby influencing receptor interactions. nih.gov

Research on various indole derivatives has consistently shown that the substitution pattern of methoxy groups significantly affects their biological efficacy. For instance, in a series of anticancer indole derivatives, the presence of methoxy groups at the R2 and R3 positions was found to enhance cytotoxic activity. nih.gov Conversely, in another study on pyrazoline derivatives with an indole nucleus, a methoxy group was found to be detrimental to cytotoxicity, while chlorine substitution was favorable. nih.gov

In the context of anti-inflammatory benzimidazole (B57391) derivatives, which share some structural similarities with indoles, electron-donating methoxy groups on an associated pyrid-2-yl moiety were found to be major contributors to the compound's potency. mdpi.com For some anti-inflammatory benzimidazoles, a methoxy substitution at certain positions favors 5-lipoxygenase inhibition. mdpi.com

Specifically for 5,7-dimethoxy substitution patterns on related heterocyclic systems like benzothiazoles, these groups have been shown to activate the C4 position for nucleophilic reactivity. clockss.org This altered reactivity can be harnessed for further functionalization to modulate biological activity. In studies of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, a related scaffold, the 6,7-dimethoxy substitution was a key feature for potent anticonvulsant effects. nih.gov

The following table summarizes the general influence of methoxy group substitutions on the biological activity of indole-related scaffolds based on findings from various studies.

| Compound Series | Methoxy Substitution Pattern | Observed Effect on Biological Activity | Reference |

| Anticancer Indoles | R2, R3-dimethoxy | Increased cytotoxic activity | nih.gov |

| Pyrazoline Indole Derivatives | Methoxy group present | Decreased cytotoxicity | nih.gov |

| Anti-inflammatory Benzimidazoles | Methoxy on pyrid-2-yl moiety | Contributed to potency | mdpi.com |

| Anticonvulsant Tetrahydroisoquinolines | 6,7-dimethoxy | Key for potent anticonvulsant effects | nih.gov |

| Anticancer Indole Derivatives | 5-methoxy | Favorable for activity | sci-hub.se |

The saturation of the 2,3-double bond in the indole ring to form a 2,3-dihydro-1H-indole (indoline) has profound effects on the molecule's properties and, consequently, its biological activity. This transformation disrupts the aromaticity of the pyrrole ring, leading to a more flexible, non-planar structure. This increased conformational flexibility can allow for optimal positioning of substituents to interact with a biological target.

Indolines are considered promising scaffolds for the development of compounds with neuroprotective and antioxidant properties. mdpi.com The reduction of the indole ring to an indoline is a strategy that can be used to modulate the selectivity and intrinsic activity profiles for certain receptors, such as melatonin (B1676174) receptors. mdpi.com

The change in electronic properties is also significant. While the indole nucleus is electron-rich and prone to electrophilic substitution, the indoline scaffold has different reactive properties. mdpi.com The loss of the C2-C3 double bond means that reactions targeting this bond in indoles are not applicable to indolines. This alteration in reactivity and structure is a key tool in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. For example, in the development of dual 5-lipoxygenase/soluble epoxide hydrolase inhibitors, an indoline-based compound was identified as a potent inhibitor, guiding the design of new analogues. nih.gov

Substitution on the indole nitrogen (N1) is a common strategy to modulate the pharmacological activity of indole and indoline derivatives. The N1-substituent can influence the compound's lipophilicity, steric profile, and ability to act as a hydrogen bond donor.

In the context of anticancer indole derivatives, methyl substitution at the N-1 position has been shown to enhance activity significantly, in some cases by as much as 60-fold compared to the unsubstituted analogue. nih.gov Furthermore, a hydroxymethyl substituent at N-1 was found to be more effective in enhancing anticancer activity than other groups like ethyl, fluoride, or acetyl. nih.gov

For cannabinoid receptor 2 (CB2) agonists based on an indol-3-ylcycloalkyl ketone scaffold, a variety of N1-substituents have been explored. hzdr.de Potent CB2-selective neutral antagonists were obtained with N1-side chains such as n-propyl and 4-pentynyl. hzdr.de This highlights how the nature of the N1-substituent can be critical for achieving high affinity and selectivity for a particular receptor.

The table below provides examples of the effect of N1-substitution on the biological activity of indole-related compounds.

| Compound Series | N1-Substituent | Observed Effect on Biological Activity | Reference |

| Anticancer Indoles | Methyl | ~60-fold enhancement in activity | nih.gov |

| Anticancer Indoles | Hydroxymethyl | Most effective in enhancing activity | nih.gov |

| CB2 Receptor Antagonists | n-Propyl | Potent and selective antagonist | hzdr.de |

| CB2 Receptor Antagonists | 4-Pentynyl | Potent and selective antagonist | hzdr.de |

Substituents at other positions on the indoline ring (C2, C3, C4, C6, and C7) also play a crucial role in defining the pharmacological profile of the derivatives.

C2-Position: In the development of CB2 receptor antagonists, the addition of a methyl group at the C2 position of the indole core improved selectivity for the CB2 receptor. hzdr.de Interestingly, C2 substitution could also control the functional activity, causing a switch from an antagonist to a partial agonist in one case. hzdr.de

C3-Position: For some anticancer indole derivatives, substitution with olefins at the C-3 position resulted in lower activity. nih.gov In another series of anticancer compounds, derivatives with an amino-acetamide moiety at position-3 of the indole ring showed strong anti-proliferative activities. nih.gov

C4 and C6-Positions: The positions C4 and C6 are part of the benzene (B151609) ring of the indoline scaffold. In a series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines, which have a related core structure, incorporating an aryl group at the C4 position dramatically increased the antiproliferative effect. mdpi.com In the case of 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid, the methyl groups at positions 4 and 6 enhance the electron density of the ring system.

C7-Position: The C7 position, adjacent to the nitrogen atom, is also a key site for modification. In the synthesis of 4,6-dimethoxy-2,3-diphenyl-1H-indole, the C7 position was found to be highly nucleophilic, leading exclusively to substitution at this site. researchgate.net

The following table summarizes the effects of substituents at various peripheral positions on the biological activity of indole-related scaffolds.

| Position | Substituent | Compound Series | Observed Effect | Reference |

| C2 | Methyl | CB2 Receptor Antagonists | Improved selectivity, potential functional switch | hzdr.de |

| C3 | Olefins | Anticancer Indoles | Lower activity | nih.gov |

| C3 | Amino-acetamide | Anticancer Indoles | Strong anti-proliferative activity | nih.gov |

| C4 | Aryl group | Tetrahydroquinolines | Increased antiproliferative effect | mdpi.com |

| C7 | Trichloro-acetyl | 4,6-Dimethoxy-2,3-diphenyl-1H-indole | Exclusive substitution at C7 | researchgate.net |

Pharmacophore Elucidation and Proposed Receptor Binding Hypotheses

Understanding the key functional groups responsible for receptor interactions is fundamental to designing more potent and selective ligands. Pharmacophore modeling helps to identify the spatial arrangement of these essential features.

For indole and indoline derivatives, several key functional groups are consistently identified as being crucial for biological activity.

Hydrogen Bond Donors/Acceptors: The indole nitrogen (N-H) can act as a hydrogen bond donor, a feature that is often critical for anchoring the ligand in the receptor binding pocket. nih.gov In N1-substituted derivatives, this hydrogen-bonding capability is lost, which can be either detrimental or beneficial depending on the specific receptor interactions. The oxygen atoms of the methoxy groups, such as in the this compound scaffold, are important hydrogen bond acceptors. These interactions can be crucial for orienting the molecule within the binding site.

Hydrophobic Regions: The fused aromatic and non-aromatic rings of the indoline core provide a significant hydrophobic surface. nih.gov This allows for van der Waals and hydrophobic interactions with non-polar residues in the receptor's binding pocket. The indole moiety itself often penetrates deeply into hydrophobic microdomains of receptors. nih.gov

A pharmacophore model for serotonin (B10506) 5-HT2A receptor ligands, a common target for indole-like structures, typically includes a protonatable nitrogen atom that forms a salt bridge with a conserved aspartate residue, and a hydrophobic region corresponding to the indole ring system. nih.gov For other targets, such as anti-amyloidogenic agents, pharmacophore models for indole derivatives have identified features like hydrogen bond donors, and aromatic and hydrophobic regions as being essential for activity. mdpi.com

Steric and Electronic Factors Governing Ligand-Target Interactions

The interaction of this compound derivatives with their biological targets is intricately governed by a combination of steric and electronic factors. The methoxy groups at the 5 and 7 positions of the indole ring are electron-donating, which increases the electron density of the aromatic system and can influence interactions with target proteins. The positioning of these substituents is crucial; for instance, in a series of σR ligands, the two methoxy substituents on a tetrahydroisoquinoline ring were suggested to be in a sterically hindered region within the receptor's binding pocket. acs.org This highlights the importance of the spatial arrangement of functional groups for optimal binding.

The nature of substituents on the indole core significantly impacts activity. Studies on various indole derivatives have shown that electron-withdrawing groups, such as trifluoromethyl and chloro, can be more effective in modulating certain biological activities compared to electron-donating groups like methoxy. sci-hub.se For example, in a study of HCV inhibitors, the chain length and the position of an alkyl group on the indoline aromatic ring markedly influenced anti-HCV activity, with the indoline scaffold being more potent than the corresponding indole. nih.gov This suggests that both the electronic nature and the size and position of substituents play a critical role in ligand-target interactions.

Advanced Computational Approaches in SAR Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neliti.commdpi.com This approach is instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com

For indole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antiproliferative effects. neliti.com These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. For instance, a QSAR study on a series of indole derivatives identified the importance of specific descriptors in predicting their anti-proliferative activity against breast cancer cells. neliti.com

The process involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen. neliti.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. neliti.com

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a predictive model. neliti.combrieflands.com

Model Validation: The predictive power of the model is assessed using techniques like cross-validation. neliti.com